Methyl 5-methylfurfuryl disulfide

Description

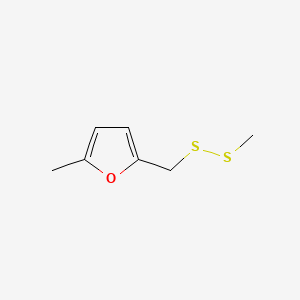

Nomenclature and Definitive Structural Representation of Methyl 5-methylfurfuryl disulfide

The precise identification of a chemical compound is fundamental to scientific discourse. This compound is systematically named 2-methyl-5-[(methyldisulfanyl)methyl]furan . This nomenclature unequivocally describes its molecular architecture: a furan (B31954) ring substituted at the 2-position with a methyl group and at the 5-position with a methyl disulfide-linked methylene (B1212753) group.

The compound is registered under the CAS Number 78818-78-7 . Its molecular formula is C7H10OS2 , and it has a molecular weight of approximately 174.28 g/mol .

Interactive Data Table: Chemical Identity of this compound

| Identifier | Value |

| Systematic Name | 2-methyl-5-[(methyldisulfanyl)methyl]furan |

| Common Name | This compound |

| CAS Number | 78818-78-7 |

| Molecular Formula | C7H10OS2 |

| Molecular Weight | 174.28 g/mol |

| Synonyms | Furan, 2-methyl-5-(methyldithio)methyl- |

Data sourced from multiple chemical databases.

Contextualization within the Broader Class of Organosulfur and Furan-Containing Compounds

This compound belongs to two significant classes of organic molecules: organosulfur compounds and furan-containing compounds.

Organosulfur Compounds: This broad category encompasses organic compounds containing one or more sulfur atoms. The disulfide bond (R-S-S-R') in this compound is a key functional group that is prevalent in many natural and synthetic compounds. Disulfides are known for their distinct, often pungent, aromas and play crucial roles in biochemistry (e.g., in the structure of proteins) and in the flavor profiles of foods like garlic, onion, and coffee. researchgate.netthegoodscentscompany.com The reactivity of the disulfide bond, particularly its susceptibility to reduction and oxidation, is a central aspect of its chemical behavior.

Furan-Containing Compounds: Furans are five-membered aromatic heterocyclic compounds containing one oxygen atom. researchgate.net The furan ring is a structural motif found in a vast array of natural products and is a key component of many flavor and aroma compounds generated during the thermal processing of food, such as the Maillard reaction. nih.govnih.gov Furans and their derivatives, like furfural (B47365) and 5-methylfurfural (B50972), are significant precursors in the synthesis of various industrial chemicals and have been the subject of extensive research. researchgate.netwikipedia.org The presence of the furan moiety in this compound is critical to its chemical properties and its role as a flavor compound.

Overview of Principal Research Areas and Scholarly Significance of this compound

The primary area of research and scholarly significance for this compound is in flavor chemistry , with a particular focus on coffee. Volatile sulfur compounds are known to be potent contributors to the aroma of roasted coffee, and this compound has been identified as one of the many volatile compounds that constitute the complex flavor profile of coffee. researchgate.net

Research in this area often involves the analytical identification and quantification of volatile compounds in coffee to understand how different factors, such as bean origin, roasting conditions, and brewing methods, affect the final aroma. The instability of many flavor compounds, including thiols and disulfides, is also a key area of investigation, as it relates to the staling of coffee aroma. researchgate.net Studies on the degradation of related compounds like furfuryl mercaptan have shown that they can readily degrade, forming disulfides and other products. nih.gov

While the body of research specifically focused on this compound is not as extensive as for some other flavor compounds, its identification in coffee underscores its importance in the ongoing effort to fully characterize the chemical basis of one of the world's most popular beverages. Further research may explore its specific sensory attributes, its formation pathways during coffee roasting, and its potential applications as a flavoring agent.

Properties

CAS No. |

78818-78-7 |

|---|---|

Molecular Formula |

C7H10OS2 |

Molecular Weight |

174.3 g/mol |

IUPAC Name |

2-methyl-5-[(methyldisulfanyl)methyl]furan |

InChI |

InChI=1S/C7H10OS2/c1-6-3-4-7(8-6)5-10-9-2/h3-4H,5H2,1-2H3 |

InChI Key |

NVRIWCPYIZINPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)CSSC |

Origin of Product |

United States |

Natural Occurrence and Mechanistic Elucidation of Formation Pathways for Methyl 5 Methylfurfuryl Disulfide

Identification and Distribution in Biologically Derived Matrices

Methyl 5-methylfurfuryl disulfide has been identified as a volatile component in a range of food products, where it imparts specific roasted, meaty, and coffee-like notes. sigmaaldrich.comthegoodscentscompany.com Its presence is largely a result of thermal processing.

Presence in Thermally Processed Foodstuffs

This compound is a well-documented constituent of various thermally processed foods. It has been identified in:

Coffee: The roasting of coffee beans creates a complex mixture of volatile compounds, including this compound, which is a key contributor to the characteristic aroma of coffee. sigmaaldrich.comthegoodscentscompany.com

Roasted Meats: The cooking of meats, such as grilled beef and roasted turkey, generates this disulfide, contributing to the desirable savory and roasted aroma profiles. sigmaaldrich.comthegoodscentscompany.com

Malt: Found in malt, it contributes to the flavor profile of products like beer and whiskey. sigmaaldrich.comthegoodscentscompany.comstilldragon.org

Other Foods: Its presence has also been noted in wheat bread, asparagus, potato, cocoa, cooked rice, mushrooms, and clams. sigmaaldrich.com

Table 1: Occurrence of this compound in Various Foodstuffs

| Foodstuff | Organoleptic Description |

| Coffee | Coffee, Meaty, Roasted, Sulfurous, Alliaecous |

| Roasted Meats (Pork, Beef, Turkey) | Meaty, Roasted |

| Malt | Roasted |

| Wheat Bread | Roasted |

| Cocoa | Roasted |

Source: The Good Scents Company, Sigma-Aldrich. sigmaaldrich.comthegoodscentscompany.com

Detection in Plant-Based Bioresources

While primarily associated with thermally processed foods, the precursors to this compound are found in various plant materials.

Anacardium occidentale (Cashew): Raw cashew nuts contain a variety of volatile compounds, including aldehydes and hydrocarbons. srce.hr During the roasting process, these precursors undergo reactions, such as the Maillard reaction, leading to the formation of a wide array of flavor compounds. srce.hrresearchgate.net While this compound itself is not explicitly listed in the volatile profiles of raw cashews, the necessary precursors for its formation are present. srce.hrnih.gov

Camellia sinensis (Tea): Tea leaves and flowers contain a diverse range of volatile compounds, including alcohols, aldehydes, and heterocyclic compounds. nih.govfrontiersin.orgscielo.br The processing of tea leaves, which can involve heating and fermentation, provides the conditions for the formation of new aroma compounds. scielo.br

Chemical and Biochemical Pathways Governing Formation

The formation of this compound is intricately linked to complex chemical reactions that occur during the heating of food.

Genesis through Maillard-Type Reactions and Related Non-Enzymatic Browning Processes

The Maillard reaction is a primary pathway for the formation of this compound. wikipedia.org This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures, typically between 140 to 165°C (280 to 330°F). wikipedia.org It is responsible for the desirable color and flavor of many cooked foods. wikipedia.orglatu.org.uy During this complex series of reactions, numerous flavor compounds, including furans and sulfur-containing molecules, are generated. nih.gov Furans, which are volatile compounds, contribute nutty and caramel-like aromas. nih.gov

Involvement of Specific Precursor Compounds in Formation

The formation of this compound relies on the presence of specific precursor molecules that react during thermal processing.

Furfural (B47365) and 5-Methylfurfural (B50972): These furan (B31954) aldehydes are key intermediates in the Maillard reaction, formed from the degradation of carbohydrates. nih.govmdpi.com 5-Methylfurfural, in particular, is a direct precursor to the 5-methylfurfuryl group in the final disulfide compound. wikipedia.orgmsnchem.com It is naturally present in various foods and is also formed during heating. msnchem.comthegoodscentscompany.com 5-Hydroxymethylfurfural (B1680220) (HMF) is another important intermediate that can be converted to 5-methylfurfural. researchgate.net

Sulfur-Containing Compounds: The disulfide bridge in this compound originates from sulfur-containing precursors, such as the amino acids cysteine and methionine, or from hydrogen sulfide (B99878). The reaction between furan derivatives and a source of sulfur is crucial for its formation. For instance, the degradation of furfuryl mercaptan can lead to the formation of difurfuryl disulfide. imreblank.ch

Influence of Thermal Conditions and Matrix Composition on Formation Yields

The amount of this compound formed is highly dependent on the conditions of the thermal processing and the composition of the food matrix.

Temperature and Time: Higher temperatures and longer cooking times generally favor the Maillard reaction and, consequently, the formation of this disulfide. wikipedia.org For example, the concentration of volatile compounds in cashew nuts increases with roasting time. srce.hr Similarly, the formation of 5-hydroxymethylfurfural (HMF), a precursor, is dependent on baking temperatures. pan.olsztyn.pl

Matrix Composition: The types and concentrations of amino acids and reducing sugars in the food matrix significantly influence the reaction pathways and the profile of the resulting flavor compounds. researchgate.net The presence of sulfur-containing amino acids is essential for the formation of sulfur-containing aroma compounds. The pH of the matrix can also affect the rate of the Maillard reaction. researchgate.net

Table 2: Key Precursors and Conditions for this compound Formation

| Precursor/Condition | Role in Formation |

| 5-Methylfurfural | Provides the 5-methylfurfuryl moiety. Formed from carbohydrate degradation via the Maillard reaction. wikipedia.orgmsnchem.com |

| Sulfur Source (e.g., Cysteine, Methionine, H₂S) | Provides the sulfur atoms for the disulfide bridge. |

| High Temperature (e.g., Roasting, Baking) | Drives the Maillard reaction and subsequent formation of the disulfide. wikipedia.org |

| Reducing Sugars and Amino Acids | Essential reactants for the Maillard reaction, leading to the formation of furan precursors. wikipedia.org |

Chemical Synthesis and Advanced Synthetic Methodologies for Methyl 5 Methylfurfuryl Disulfide and Analogues

Synthetic Routes for Key Furanic Precursors

The primary and most crucial precursor for Methyl 5-methylfurfuryl disulfide is 5-methylfurfural (B50972) (5-MF). The production of this aldehyde from renewable carbohydrate sources is a key focus in green chemistry.

5-Methylfurfural (5-MF) is an organic compound that can be derived from various extractions and reductions of cellulose-based products. wikipedia.org Its synthesis has been documented since 1891, originally from the 6-deoxy-hexose, rhamnose. wikipedia.orgorgsyn.org Modern methods have expanded to utilize more abundant and cost-effective carbohydrates such as sucrose (B13894), fructose (B13574), glucose, and even raw lignocellulosic biomass.

The general chemical pathway involves the acid-catalyzed dehydration of a hexose (B10828440) sugar. For instance, the C6 sugar rhamnose undergoes acid-catalyzed triple dehydration to yield 5-MF. The synthesis from other hexoses like glucose or fructose is more complex. These sugars first dehydrate to form 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical in its own right. mdpi.com Subsequently, HMF can be selectively reduced or hydrogenolyzed to produce 5-MF. wikipedia.org

Another route involves a two-step process where saccharides are first converted to 5-(chloromethyl)furfural (CMF) using concentrated hydrochloric acid, which is then reduced to 5-MF via hydrogenation with a palladium catalyst. mdpi.com A procedure outlined in Organic Syntheses describes the preparation of 5-MF from sucrose by heating it in the presence of 32% hydrochloric acid at 70-72°C, followed by extraction. orgsyn.org

The efficiency and selectivity of converting carbohydrates into furan (B31954) aldehydes like 5-MF and its parent HMF heavily depend on the catalytic system and reaction conditions. A variety of catalysts, both homogeneous and heterogeneous, have been investigated.

Homogeneous Catalysts: Mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditionally used. orgsyn.org Metal halides, like copper(II) chloride (CuCl₂), have also been shown to be effective. mdpi.com However, these catalysts often suffer from issues like reactor corrosion, difficulty in separation from the product, and the generation of acidic waste.

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous systems, significant research has focused on solid acid catalysts. These include:

H-form zeolites and acidic cation exchange resins. thegoodscentscompany.com

Metal-Organic Frameworks (MOFs): Zirconium-based MOFs, such as UiO-66, have been used for the conversion of glucose to HMF, leveraging their thermal stability and Lewis acidity. wikipedia.org

Sulfonated Carbons: Biochar-derived solid acids, prepared by carbonizing biomass and then sulfonating it, have proven effective for converting fructose and HMF into derivatives like 5-ethoxymethylfurfural (EMF). orgsyn.org

Supported Ionic Liquids: Acidic ionic liquids grafted onto silica (B1680970) gel have been developed for the dehydration of fructose to HMF, achieving high yields in solvents like dimethyl sulfoxide (B87167) (DMSO). thegoodscentscompany.com

Reaction Optimization: A critical challenge in furan aldehyde synthesis is preventing side reactions, such as rehydration of the product to levulinic acid and formic acid, or polymerization into insoluble humins. wikipedia.orgmdpi.com A key strategy to enhance yield is the use of a biphasic solvent system. In this setup, the carbohydrate reacts in an aqueous phase (e.g., water with an acid catalyst), and the furan aldehyde product is continuously extracted into an organic phase (e.g., diisopropyl ether, DIPE). This in-situ extraction protects the product from the harsh acidic conditions in the aqueous phase, significantly inhibiting degradation and boosting the isolated yield. Research has shown that using a DIPE/H₂O biphasic system with a CuCl₂ catalyst can achieve a 5-MF yield as high as 94% from L-rhamnose. mdpi.com

Table 1: Catalytic Systems for Furan Aldehyde Production from Carbohydrates

| Carbohydrate | Catalyst | Solvent System | Temperature (°C) | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| L-Rhamnose | CuCl₂ | DIPE/H₂O | 160 | 5-Methylfurfural | 94% | mdpi.com |

| Sucrose | HCl (32%) | H₂O / Benzene | 70-72 | 5-Methylfurfural | 20-22% | orgsyn.org |

| Fructose | SiO₂-Imi-SO₃H-2 | DMSO | 160 | 5-Hydroxymethylfurfural | 94.2% | thegoodscentscompany.com |

| Glucose | UiO-66 MOF | DMSO-d₆/H₂O | 160 | 5-Hydroxymethylfurfural | 37% | wikipedia.org |

| Fructose | Sulfonated Biochar | Ethanol | 120 | 5-Ethoxymethylfurfural | 64.9% | orgsyn.org |

Established and Novel Synthetic Pathways for this compound

While direct, published synthetic routes specifically for this compound are not abundant in academic literature, its synthesis can be confidently inferred from established methods for preparing its precursors and analogous unsymmetrical disulfides. The most logical pathway proceeds via the intermediate 5-methylfurfuryl mercaptan.

A plausible two-step synthesis is:

Formation of 5-methylfurfuryl mercaptan: This key intermediate can be prepared from its corresponding aldehyde, 5-methylfurfural. A patented process describes the general conversion of furfural (B47365) derivatives to their mercaptans, explicitly mentioning that 5-methylfurfuryl mercaptan can be obtained from 5-methylfurfural. google.com This typically involves the reduction of the aldehyde to 5-methylfurfuryl alcohol, followed by conversion to a halide (e.g., 5-methylfurfuryl chloride) and subsequent reaction with a sulfur source like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

Formation of the Unsymmetrical Disulfide: With 5-methylfurfuryl mercaptan in hand, the final step is the formation of the S-S bond with a methylthio group. Several modern methods for synthesizing unsymmetrical disulfides are applicable. researchgate.netnih.govorganic-chemistry.orgchemistryviews.org A common approach involves the reaction of a thiol (in this case, 5-methylfurfuryl mercaptan) with a sulfenylating agent that can donate an -SCH₃ group, such as methyl methanethiosulfonate (B1239399) (MMTS) or N-(methylthio)phthalimide. Alternatively, cross-dehydrogenation coupling of 5-methylfurfuryl mercaptan with methanethiol (B179389) under controlled oxidative conditions can yield the desired product. researchgate.net An analogous synthesis for furfuryl propyl disulfide involves the reaction between sodium furfurylthiolate and sodium propylthiosulfate (a Bunte salt), yielding the unsymmetrical disulfide. google.com A similar strategy could be employed for the target molecule.

Disulfide Bond Formation: The formation of a disulfide bond is fundamentally an oxidation reaction. In the context of protein chemistry and organic synthesis, the most common mechanism is thiol-disulfide exchange. google.com This process involves the nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of a disulfide bond (R'-S-S-R'). This attack forms a new disulfide bond and releases a different thiolate anion. For synthesizing an unsymmetrical disulfide like this compound, the reaction would involve a 5-methylfurfuryl thiolate attacking an appropriate methyl-sulfur electrophile, or a methyl thiolate attacking a 5-methylfurfuryl-sulfur electrophile. The reaction is reversible and driven to the desired product by careful choice of reagents and reaction conditions. google.comresearchgate.net

Furan Ring Functionalization: The furan ring is an electron-rich aromatic system, making it susceptible to various functionalization reactions. Its reactivity is higher than that of benzene. google.com Key reactions include:

Electrophilic Aromatic Substitution: Furan readily undergoes reactions like nitration, halogenation, and Friedel-Crafts acylation, primarily at the 2- and 5-positions.

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions with various dienophiles, providing a powerful tool for constructing more complex cyclic systems. google.com

Ring-Opening and Rearrangement: Under certain conditions, the furan ring can be opened or rearranged. For example, oxidation can lead to maleic anhydride, and the Achmatowicz reaction converts furans into dihydropyran compounds.

In the synthesis of complex furan-containing molecules, controlling the regioselectivity (where a reaction occurs on the molecule) and stereoselectivity (the 3D orientation of the product) is paramount.

Regioselectivity: As noted, electrophilic substitution on an unsubstituted furan ring preferentially occurs at the C2 or C5 position due to the stabilizing effect of the oxygen atom on the reaction intermediate. In a substituted furan like 5-methylfurfural, the existing substituents direct incoming groups. The aldehyde group is deactivating, while the methyl group is activating, influencing the position of further substitutions. Specific synthetic methods have been developed for the regioselective synthesis of multisubstituted furans, such as the copper-mediated annulation of ketones and β-nitrostyrenes. sigmaaldrich.com

Stereoselectivity: Stereoselectivity becomes crucial when creating chiral centers, for instance, by adding a complex, non-symmetrical side chain to the furan ring or by modifying a side chain that already contains a stereocenter. For example, in the Diels-Alder reaction, the furan diene can approach the dienophile in two ways, leading to endo or exo stereoisomers. The preferred product can often be controlled by temperature (kinetic vs. thermodynamic control) and the use of catalysts. thegoodscentscompany.com Similarly, reactions on side chains can be influenced by chiral catalysts or auxiliaries to produce a single desired stereoisomer.

Synthesis of Structurally Related Methyl Furfuryl Disulfides and Sulfides

The synthesis of compounds structurally related to this compound provides valuable insight into the chemistry of furan-sulfur compounds.

Methyl Furfuryl Disulfide: This compound, lacking the 5-methyl group, is a well-known flavor ingredient. Its synthesis follows the same principles: formation of furfuryl mercaptan from furfural, followed by reaction with a methylthiolating agent.

Methyl 2-methyl-3-furyl Sulfide (B99878) Derivatives: A series of novel sulfide derivatives have been synthesized starting from 2-methyl-3-furyl disulfide. These syntheses involve reacting the starting disulfide with various nucleophiles like cyclic ethers, amides, ketones, and epoxides to create a range of sulfide products, demonstrating the versatility of the disulfide bond as a synthon for creating new C-S bonds.

Furfuryl Propyl Disulfide: This compound has been synthesized in high yield by reacting sodium furfurylthiolate with sodium propylthiosulfate in water, showcasing an effective method for creating unsymmetrical furanoid disulfides. google.com

These examples highlight a common theme: the use of a furan-thiol (mercaptan) or its corresponding disulfide as a key intermediate for building a wide array of sulfides and disulfides with diverse structures and properties.

Derivatization and Chemical Modification Strategies

The structural framework of this compound, characterized by a furan ring and a disulfide bond, offers several avenues for chemical modification to generate a diverse range of analogues. These modifications can be strategically employed to alter the molecule's physicochemical properties, reactivity, and potential applications. Derivatization strategies primarily target the furan nucleus and the disulfide linkage.

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. quora.comchemicalbook.comucalgary.ca The presence of the methyl group at the 5-position and the methylthiomethyl group at the 2-position influences the regioselectivity of these substitutions. Generally, electrophilic attack on furan occurs preferentially at the C2 and C5 positions due to the stabilizing effect of the oxygen atom on the intermediate carbocation. quora.comchemicalbook.com In the case of 5-substituted furans, the substitution pattern can direct incoming electrophiles.

The disulfide bond is another key functional group that can be readily modified. It can undergo reduction to the corresponding thiol or oxidation to various sulfur-containing species, providing a versatile handle for creating derivatives. britannica.commdpi.com

The following subsections detail specific derivatization and chemical modification strategies applicable to this compound and its analogues.

The furan moiety can be modified through several reaction types, including electrophilic substitution and cycloaddition reactions. These modifications can introduce new functional groups, alter the electronic properties of the ring, and create more complex molecular architectures.

Electrophilic Aromatic Substitution:

Electrophilic substitution reactions are a primary method for functionalizing the furan ring. youtube.com Due to the activating nature of the furan ring, these reactions often proceed under milder conditions compared to benzene. ucalgary.ca For 5-methylfurans, the substitution typically occurs at the available C3 or C4 positions.

Table 1: Potential Electrophilic Substitution Reactions on the Furan Ring

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-5-methyl-2-(methylthiomethyl)furan |

| Halogenation | Br₂ in dioxane | 3-Bromo-5-methyl-2-(methylthiomethyl)furan |

| Sulfonation | SO₃ in pyridine | 5-Methyl-2-(methylthiomethyl)furan-3-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 3-Acyl-5-methyl-2-(methylthiomethyl)furan |

Diels-Alder Reaction:

The furan ring can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles. This [4+2] cycloaddition provides a powerful method for constructing bicyclic structures. For instance, furfuryl disulfide has been utilized in Diels-Alder reactions with bismaleimides to prepare poly(disulfido-imide)s. sigmaaldrich.comlookchem.comchemicalbook.com A similar approach could be applied to this compound to generate complex adducts.

Table 2: Diels-Alder Reaction of the Furan Moiety

| Dienophile | Conditions | Potential Product |

| Maleimide | Heat or Lewis acid catalysis | Diels-Alder adduct of this compound and maleimide |

| Dimethyl acetylenedicarboxylate | Heat | Diels-Alder adduct of this compound and DMAD |

The disulfide linkage is a reactive and versatile functional group that can be targeted for various chemical transformations.

Reduction to Thiol:

The disulfide bond can be readily cleaved to form the corresponding thiol, 5-methylfurfuryl mercaptan. This reduction can be achieved using various reducing agents. The resulting thiol is a valuable intermediate for further derivatization.

Table 3: Reduction of the Disulfide Bond

| Reducing Agent | Conditions | Product |

| Sodium borohydride (B1222165) (NaBH₄) | Alcoholic solvent | 5-Methyl-2-furanmethanethiol |

| Dithiothreitol (DTT) | Aqueous buffer | 5-Methyl-2-furanmethanethiol |

| Zinc/Acetic Acid | Acidic medium | 5-Methyl-2-furanmethanethiol |

The generated 5-methyl-2-furanmethanethiol can then be used in a variety of reactions, such as alkylation, acylation, and addition to α,β-unsaturated carbonyl compounds, to create a wide array of derivatives. researchgate.net For example, 2-furyl methanethiol has been used to synthesize various heterocyclic compounds like oxadiazoles (B1248032) and triazoles. researchgate.netechemcom.com

Oxidation of the Disulfide Bond:

Oxidation of the disulfide bond can lead to a range of oxidized sulfur species, including thiosulfinates and thiosulfonates. britannica.com The oxidation of thiols and disulfides is a well-established transformation in organic chemistry. uoregon.edu The oxidation of disulfides can be achieved using various oxidizing agents, such as peracids or hydrogen peroxide in the presence of a catalyst. mdpi.com

Table 4: Oxidation of the Disulfide Bond

| Oxidizing Agent | Conditions | Potential Product |

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent | Methyl 5-methylfurfuryl thiosulfinate |

| Hydrogen peroxide/Catalyst | Acetic acid | Methyl 5-methylfurfuryl thiosulfonate |

These oxidized derivatives would exhibit different chemical and physical properties compared to the parent disulfide, potentially leading to novel applications.

Thiol-Disulfide Exchange:

The disulfide bond can participate in thiol-disulfide exchange reactions with other thiols. This equilibrium reaction allows for the formation of unsymmetrical disulfides, providing a route to a wider range of analogues.

Table 5: Thiol-Disulfide Exchange Reaction

| Thiol Reagent (R'-SH) | Conditions | Product |

| Cysteine | Aqueous buffer, pH ~7 | Mixed disulfide of this compound and cysteine |

| Glutathione | Aqueous buffer, pH ~7 | Mixed disulfide of this compound and glutathione |

This strategy is particularly relevant in biological systems where thiol-disulfide exchange is a common regulatory mechanism.

Advanced Analytical Techniques for Comprehensive Characterization and Quantification of Methyl 5 Methylfurfuryl Disulfide

Chromatographic Separation Methodologies

Chromatographic techniques are essential for separating methyl 5-methylfurfuryl disulfide from complex matrices, allowing for its accurate identification and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like this compound. nih.govsrainstruments.com In this technique, the sample is first vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum that serves as a chemical fingerprint for the compound.

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against established libraries such as the NIST Mass Spectral Library. The fragmentation pattern in the mass spectrum provides crucial structural information, confirming the presence of the methyl, furfuryl, and disulfide moieties. For instance, the analysis of volatile compounds in food products often reveals the presence of this compound through its characteristic mass spectral data. nih.gov

Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) for Volatile Analysis

Headspace-gas chromatography-ion mobility spectrometry (HS-GC-IMS) is an increasingly popular technique for the rapid and sensitive analysis of volatile organic compounds (VOCs) directly from the sample matrix without extensive sample preparation. This method is particularly advantageous for analyzing the aroma profile of food and beverages. In HS-GC-IMS, the volatile compounds in the headspace of a sample are introduced into a gas chromatograph for initial separation. The eluted compounds then enter an ion mobility spectrometer, where they are ionized and separated based on their size, shape, and charge in a drift tube under a weak electric field.

This technique provides a two-dimensional separation, based on both GC retention time and ion drift time, which significantly enhances the resolution and identification of compounds in complex mixtures. HS-GC-IMS has been effectively used to differentiate volatile profiles in various food products, and can be applied to identify characteristic compounds like this compound. nih.govresearchgate.net The resulting data can be visualized as a topographic plot, where each peak corresponds to a specific volatile compound, allowing for a detailed fingerprint of the sample's aroma.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound, providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

¹H NMR: The proton NMR spectrum of a related compound, 5-methyl-2-furylmethanol, shows characteristic signals for the methyl protons, the furan (B31954) ring protons, and the methylene (B1212753) protons, providing a basis for interpreting the spectrum of this compound. chemicalbook.com In this compound, one would expect to see distinct signals corresponding to the S-methyl group, the S-CH₂- group, the methyl group on the furan ring, and the two protons on the furan ring. The chemical shifts and coupling patterns of these protons would provide unambiguous evidence for the compound's structure.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum displays absorption bands at specific frequencies corresponding to different functional groups and vibrational modes within the molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key structural features. For instance, the analysis of related furan derivatives shows specific bands for C-H stretching and bending, C-O-C stretching of the furan ring, and C=C stretching. udayton.educhemicalbook.com The presence of the S-S and C-S bonds would also give rise to characteristic, albeit often weak, absorption bands in the lower frequency region of the spectrum.

Application of Retention Indices (e.g., Kovats Retention Index) for Analytical Confirmation

The Kovats Retention Index (RI) is a standardized method used in gas chromatography to convert retention times into system-independent constants. This index helps in the identification of compounds by comparing their RI values with those reported in literature databases. The RI of a compound is determined by relating its retention time to the retention times of a series of n-alkane standards run under the same chromatographic conditions.

Below is a table summarizing the reported Kovats Retention Index values for this compound on different stationary phases.

| Stationary Phase | Kovats Retention Index (I) | Reference |

| HP-1 | 1256 | nist.gov |

| DB-5 | 1250 | nist.gov |

This table can be sorted by clicking on the headers.

Development of Hyphenated and High-Resolution Techniques for Complex Matrix Analysis

The accurate characterization and quantification of trace volatile compounds such as this compound in intricate food and beverage matrices present a significant analytical challenge. The low concentration of this sulfur-containing odorant, coupled with the overwhelming presence of other structurally similar or isobaric molecules, necessitates the use of highly selective and sensitive analytical instrumentation. The evolution of analytical chemistry has led to the development of powerful hyphenated and high-resolution techniques that effectively address these challenges. chromatographytoday.comnih.gov

Hyphenated techniques are instrumental systems that couple two or more analytical methods to achieve a more comprehensive analysis than either technique could provide alone. chromatographytoday.commdpi.com Typically, this involves combining a separation technique with a spectroscopic detection method. chromatographytoday.com For volatile compounds like this compound, the most prevalent and powerful combination is Gas Chromatography coupled with Mass Spectrometry (GC-MS). acs.orgnih.gov

Gas Chromatography (GC) serves as the separation front-end, partitioning volatile and semi-volatile compounds from a complex mixture based on their boiling points and affinities for the GC column's stationary phase. acs.org The subsequent introduction of the separated compounds into a Mass Spectrometer (MS) allows for their identification and quantification. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. dtic.mil To enhance the extraction of volatile sulfur compounds from solid or liquid food matrices prior to GC analysis, Headspace Solid-Phase Microextraction (HS-SPME) is frequently employed. frontiersin.org This solvent-free technique is valued for its simplicity, speed, and sensitivity in isolating target analytes. frontiersin.org

While standard GC-MS is a robust tool, the analysis of exceptionally complex matrices, such as roasted coffee or cooked meat, often requires enhanced separation and detection capabilities. This has spurred the development and application of high-resolution and multidimensional systems.

High-Resolution Mass Spectrometry (HRMS)

The advent of accessible high-resolution mass spectrometers, including Time-of-Flight (ToF) and Orbitrap-based systems, has marked a significant advancement for food and flavor analysis. nih.gov Unlike nominal mass instruments (e.g., quadrupole mass analyzers), HRMS instruments measure the mass of ions with very high accuracy (typically to four or five decimal places). This capability is critical for achieving unambiguous identification in complex samples. nih.gov For this compound (C₇H₁₀OS₂), the presence of two sulfur atoms provides a distinct advantage in HRMS analysis. The precise mass of sulfur allows the instrument to differentiate the target compound from other co-eluting compounds that may have the same nominal mass but are composed of different elements (e.g., C, H, N, O). The full-scan capability of HRMS also enables the simultaneous screening of a virtually unlimited number of compounds in a single analytical run, making it a highly efficient tool for comprehensive sample characterization. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For matrices with an exceptionally high degree of complexity, comprehensive two-dimensional gas chromatography (GCxGC) offers a substantial increase in separation power. acs.org This technique utilizes two different GC columns with orthogonal separation mechanisms (e.g., a nonpolar column followed by a polar column). The entire effluent from the first column is systematically trapped and then rapidly re-injected onto the second column. The result is a two-dimensional chromatogram with significantly enhanced peak capacity, allowing for the separation of compounds that would co-elute in a traditional one-dimensional GC system. acs.org When coupled with a fast-acquiring, high-resolution mass spectrometer like a TOF-MS, the resulting GCxGC-HRMS system represents one of the most powerful analytical platforms for the in-depth analysis of volatile and semi-volatile organic compounds in food.

The table below compares these advanced analytical techniques for the analysis of trace volatile compounds in complex matrices.

Table 1: Comparison of Advanced Analytical Techniques for Trace Volatile Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) | Comprehensive Two-Dimensional Gas Chromatography-High Resolution Mass Spectrometry (GCxGC-HRMS) |

| Separation Principle | Single GC column separation. acs.org | Single GC column separation. nih.gov | Two orthogonal GC columns for enhanced separation. acs.org |

| Detection Principle | Nominal (unit) mass detection. dtic.mil | High-accuracy mass detection (to several decimal places). nih.gov | High-accuracy mass detection. nih.gov |

| Selectivity | Good; based on retention time and mass spectrum fragmentation. | Excellent; precise mass measurement allows for elemental formula determination. | Superior; combines 2D separation with precise mass measurement. |

| Sensitivity | Good; suitable for many applications. | Very Good to Excellent; dependent on the specific HRMS analyzer. | Excellent; peak focusing between dimensions enhances signal-to-noise. |

| Key Advantage | Widely available, robust, cost-effective. | Unambiguous identification, retrospective data analysis. nih.gov | Unmatched separation power for highly complex samples. acs.org |

| Primary Application | Routine quality control, analysis of moderately complex samples. frontiersin.org | Metabolomics, contaminant screening, analysis of complex matrices with isobaric interferences. nih.gov | In-depth flavor/fragrance profiling, petroleomics, environmental analysis. |

Research into the analysis of sulfur and furan-containing compounds in various food products demonstrates the practical application and performance of these techniques. Although specific validation data for this compound is not always published, the findings for related compounds in similar matrices are illustrative of the methods' capabilities.

Table 2: Illustrative Research Findings for Related Compounds Using Hyphenated Techniques

| Analytical Method | Analyte(s) | Matrix | Key Findings (LOD, LOQ, Recovery) | Reference |

| HS-SPME-GC-MS | Volatile Sulfur Compounds (e.g., Dimethyl sulfide (B99878), Dimethyl disulfide) | Vegetables | LODs: 0.008–0.028 µg/mL; LOQs: 0.02–0.085 µg/mL; High reproducibility (RSD < 9.5%). | frontiersin.org |

| HS-SPME-GC-MS | 2-Furfural, 5-Methylfurfural (B50972) | Vinegar | LOD: 15 µg/L; Good linearity (r² = 0.9999); Inter-batch precision: 6.0-14.9%. | nih.govresearchgate.net |

| SPME-GC-MS/MS | Furan and 10 derivatives (e.g., 2-methylfuran (B129897), furfural) | Fruit juice, Canned fish | LOQ: 0.003–0.675 ng/g; Recovery: 76–117%; Intra-day RSD: 1-16%. | mdpi.com |

| GC-MS | Sulfur Mustard (HD) | Various foods (milk, meat, juice) | Method developed for efficient extraction and analysis from diverse food matrices. | dtic.mildtic.mil |

These studies underscore the efficacy of combining advanced sample preparation like SPME with GC-MS and its more powerful variants (GC-MS/MS, HRMS). The low limits of detection (LOD) and quantification (LOQ) achieved are essential for measuring trace-level flavor compounds. The development of these hyphenated and high-resolution techniques has been indispensable for accurately profiling the complex chemical landscape of foods and beverages, enabling the confident identification and quantification of specific impact compounds like this compound.

Chemical Reactivity and Transformation Mechanisms of Methyl 5 Methylfurfuryl Disulfide

Reactivity of the Furan (B31954) Ring System (e.g., electrophilic aromatic substitution, Diels-Alder reactions)

The furan ring in Methyl 5-methylfurfuryl disulfide is an electron-rich aromatic system, making it susceptible to various reactions. The chemistry of related furan compounds, such as furfural (B47365), 5-hydroxymethylfurfural (B1680220) (HMF), and 5-methylfurfural (B50972), provides significant insight into its expected reactivity. wikipedia.orgnih.govresearchgate.netnih.gov The furan ring can undergo reactions with electrophiles, nucleophiles, oxidants, and reductants. researchgate.net

Diels-Alder Reactions: The furan moiety can act as a diene in Diels-Alder [4+2] cycloaddition reactions. nih.gov However, the direct Diels-Alder reaction of furan derivatives with an electron-withdrawing group, like the aldehyde in furfural, is often thermodynamically unfavorable. nih.govrsc.org Studies have shown that using an aqueous medium can promote the reaction by coupling the unfavorable equilibrium with the favorable hydration of the carbonyl group in the product. rsc.org In the context of 5-substituted furfurals, 5-methylfurfural has demonstrated lower conversion rates in Diels-Alder reactions with maleimides compared to derivatives like 5-hydroxymethylfurfural (HMF). tudelft.nl This suggests that the electronic and steric properties of the substituent at the 5-position significantly influence the reactivity of the furan ring in these cycloadditions.

Furan Ring Opening: Under certain conditions, such as during acid-catalyzed polymerization of furfuryl alcohol, the furan ring is susceptible to cleavage. nih.gov This ring-opening reaction typically yields carbonyl-containing structures like levulinic acid or its esters, indicating a potential pathway for the degradation or transformation of the furan structure within this compound under acidic conditions. nih.gov

The table below summarizes the outcomes of Diels-Alder reactions for related furan compounds, providing a model for the potential reactivity of this compound.

| Furan Diene | Dienophile | Conditions | Outcome |

| 5-Hydroxymethylfurfural (HMF) | N-methylmaleimide | Water, Room Temp | 50% yield of cycloadducts |

| 5-Methylfurfural | N-methylmaleimide | Water, Room Temp | 18% total yield (lower conversion) |

| Methyl 2-furoate | N-phenylmaleimide | Neat, 60 °C | High yield of exo-adduct |

| This table is generated based on data from studies on related furan compounds to infer the potential reactivity of this compound. tudelft.nlmdpi.com |

Disulfide Bond Chemistry: Cleavage, Exchange, and Redox Reactions

The disulfide bond (-S-S-) is a key functional group that governs a significant portion of the reactivity of this compound. This bond can undergo cleavage, exchange, and redox reactions.

Cleavage and Exchange: The disulfide bond is known to be incompatible with strong bases and strong oxidizing agents, which can lead to its cleavage. fishersci.com Disulfide exchange reactions, where the disulfide bond of one molecule is transferred to a thiol-containing molecule, are also a characteristic feature. For instance, volatile disulfides can undergo interchange reactions with the cysteine residues in proteins like ovalbumin. thegoodscentscompany.com Such reactions are often reversible and can be influenced by the redox environment. The process of disulfide bond reshuffling, as seen in some proteins, is typically under thermodynamic control, leading to the formation of the most stable disulfide linkage pattern. nih.gov

Redox Reactions: The disulfide bond is redox-active. It can be reduced to two thiol groups (-SH) or oxidized to various sulfur-containing species. The stability of the related compound furfuryl mercaptan has been studied under Fenton-type reaction conditions (a source of hydroxyl radicals), showing that it readily degrades. This degradation leads to the formation of dimers, with difurfuryl disulfide being a major product, highlighting the tendency of the corresponding thiols to oxidize and form disulfide bonds. Conversely, the disulfide bond can be cleaved by reducing agents.

Degradation Pathways under Controlled Chemical Conditions (e.g., thermal, oxidative, hydrolytic)

The stability of this compound is limited under specific chemical conditions.

Thermal Degradation: Studies on related furan compounds provide insight into potential thermal degradation pathways. For example, furfuryl alcohol undergoes dehydration to form 2-methylfuran (B129897) at temperatures starting from 140-160 °C. nih.gov this compound is a combustible material, and upon heating, containers may be at risk of explosion. fishersci.com Thermal decomposition is expected to produce carbon monoxide (CO) and carbon dioxide (CO2). fishersci.com

Oxidative Degradation: The compound is susceptible to degradation by strong oxidizing agents. fishersci.com The disulfide bond is a primary site for oxidation. As observed with furfuryl mercaptan, oxidative conditions, such as those created by a Fenton-type reaction, can lead to significant degradation of the sulfur-containing portion of the molecule.

Hydrolytic Degradation: Specific data on the hydrolytic degradation of this compound is not readily available. However, its water solubility suggests that it is likely to be mobile in aqueous environments, where hydrolysis could potentially occur over time, although it is considered stable under normal conditions. fishersci.com

Reactions with Other Organic Molecules in Model Systems (e.g., condensation with amino acids)

The reactive sites on this compound allow for interactions with various organic molecules, particularly those containing nucleophilic groups like amino acids.

The reactivity of the furan portion of the molecule is analogous to that of 5-methyl-2-furfural. Studies have shown that the carbonyl group of 5-methyl-2-furfural can undergo a condensation reaction with the amino group of amino acids, such as phenylalanine, to form a Schiff base. mdpi.com This reaction proceeds through the loss of a water molecule and is thermodynamically favorable. mdpi.com

Similarly, hydroxymethylfurfural (HMF) has been shown to react efficiently with amino acids like arginine, cysteine, and lysine (B10760008) in both high and low moisture model systems. nih.gov High-resolution mass spectrometry confirmed the formation of Michael adducts and Schiff bases from these reactions. nih.gov These findings suggest that this compound could react with amino acids via its furan ring, potentially leading to the formation of covalent adducts. Furthermore, the disulfide bond can react with the thiol group of cysteine residues through disulfide exchange reactions.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rates and equilibria of the chemical transformations of this compound are governed by kinetic and thermodynamic factors.

Kinetics: The kinetics of reactions involving the furan moiety have been studied for related compounds. For the reaction of HMF with amino acids, pseudo-first-order reaction rate constants have been calculated and were found to follow the order: k_Cysteine > k_Arginine > k_Lysine in high moisture systems. nih.gov The temperature dependence of these rate constants was shown to obey the Arrhenius law between 5-50°C. nih.gov

The table below presents kinetic data for the reaction of HMF with various amino acids, which can serve as a model for the reactivity of the furan component of this compound.

| Reactant Amino Acid | Model System | Rate Constant (k) Order |

| Cysteine | High Moisture | Highest |

| Arginine | High Moisture | Intermediate |

| Lysine | High Moisture | Lowest |

| Cysteine | Low Moisture | Decreased compared to high moisture |

| Arginine | Low Moisture | Increased compared to high moisture |

| Lysine | Low Moisture | Increased compared to high moisture |

| This table is based on kinetic data for HMF reactions with amino acids and provides a qualitative comparison. nih.gov |

Thermodynamics: The thermodynamics of Diels-Alder reactions involving furan derivatives are a critical consideration. The reaction is often reversible, and for electron-poor furans, the equilibrium may not favor the product. nih.govrsc.org The lower conversion of 5-methylfurfural in certain Diels-Alder reactions points to either kinetic or thermodynamic limitations. tudelft.nl Furthermore, the spontaneous rearrangement of disulfide bonds in proteins to achieve a more stable configuration indicates that these exchange reactions are under thermodynamic control, proceeding towards the lowest energy state. nih.gov

Theoretical and Computational Chemistry Studies on Methyl 5 Methylfurfuryl Disulfide

Quantum Chemical Calculations for Electronic Structure, Stability, and Reaction Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and high-level composite methods are employed to predict molecular geometries, electronic distribution, and thermodynamic stability.

These studies indicate that the primary site of radical attack or thermal decomposition in Methyl 5-methylfurfuryl disulfide would likely be the disulfide bond, which is generally the weakest link in such molecules. Quantum chemical calculations can precisely quantify the bond dissociation energy (BDE) of the S-S bond and the C-S bonds. Furthermore, these calculations can reveal the distribution of electron density, highlighting the nucleophilic and electrophilic regions of the molecule, which is crucial for predicting its reactivity.

Table 1: Calculated Thermochemical Data for Related Sulfur Compounds using CBS-QB3 Method

| Compound | Standard Enthalpy of Formation (kJ/mol) | S-S Bond Dissociation Enthalpy (kJ/mol) | C-S Bond Dissociation Enthalpy (kJ/mol) |

| Dimethyl disulfide (CH₃SSCH₃) | -23.5 | 290.4 | 328.9 |

| Diethyl disulfide (CH₃CH₂SSCH₂CH₃) | -67.8 | 293.7 | 315.5 |

Data adapted from theoretical studies on small organosulfur compounds. These values provide a reference for the expected energetics of this compound.

Molecular Modeling and Simulation of Conformational Dynamics

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. This compound possesses significant conformational freedom, primarily around the C-S and S-S single bonds. Molecular modeling and simulation techniques, such as molecular dynamics (MD), allow for the exploration of the potential energy surface and the identification of stable conformers.

MD simulations can track the movement of atoms over time, providing a dynamic picture of the molecule's behavior in different environments (e.g., in a vacuum or in a solvent). This can reveal the accessible conformations and the energy barriers between them. Such information is vital for understanding how the molecule might interact with biological receptors or other chemical species.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the intricate pathways of chemical reactions. For this compound, several reaction types could be of interest, including thermal decomposition, oxidation, and reactions with radicals. Theoretical studies on the thermal decomposition of dimethyl disulfide have shown that the initial and most critical step is the cleavage of the S-S bond. researchgate.net A similar mechanism would be anticipated for this compound.

By calculating the potential energy surface for a proposed reaction, chemists can identify the transition state structures—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. High-level quantum chemical methods can accurately predict these barrier heights. For example, studies on the atmospheric oxidation of 2-methylfuran (B129897) have computationally determined the reaction enthalpies and barrier heights for various initiation pathways. nih.govacs.org

A proposed reaction mechanism for the initial step of the thermal decomposition of this compound is the homolytic cleavage of the disulfide bond:

CH₃-S-S-CH₂-(C₅H₅O) → CH₃-S• + •S-CH₂-(C₅H₅O)

Computational methods can be used to calculate the energy required for this bond breaking and to explore the subsequent reactions of the resulting thiyl radicals.

In Silico Prediction of Spectroscopic Signatures

Computational methods can predict various types of molecular spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. These predictions are highly valuable for identifying and characterizing new or unknown compounds.

The vibrational frequencies calculated from quantum chemistry can be used to generate a theoretical IR spectrum. By comparing this predicted spectrum with an experimental one, a chemist can confirm the structure of a synthesized molecule. For this compound, key vibrational modes would include the C-H stretches of the methyl and furan (B31954) groups, the C-S stretch, and the S-S stretch. Resonance Raman spectroscopy studies on dimethyl disulfide, for instance, have been aided by semi-empirical calculations to interpret the spectral features. researchgate.net

Similarly, NMR chemical shifts can be calculated with good accuracy. This allows for the assignment of peaks in an experimental NMR spectrum to specific atoms in the molecule, providing definitive structural elucidation. The predicted NMR spectrum of this compound would show distinct signals for the methyl protons, the methylene (B1212753) protons, and the protons on the furan ring.

Structure-Reactivity Relationship (SRR) Analyses based on Computational Parameters

Structure-Reactivity Relationship (SRR) analyses aim to correlate the structural or electronic features of a series of molecules with their chemical reactivity or biological activity. Computational chemistry provides a wealth of parameters that can be used in such analyses.

For a class of compounds like furan derivatives, SRR studies can help in designing new molecules with enhanced properties. nih.govresearchgate.netmdpi.comnih.gov Key computational parameters, often referred to as quantum chemical descriptors, include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.

Atomic Charges: These indicate the distribution of electrons within the molecule and can help identify sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution and is useful for predicting intermolecular interactions.

By calculating these descriptors for this compound and its analogues, it would be possible to build a model that predicts their reactivity in various chemical processes.

Table 2: Key Computational Parameters for SRR Analysis

| Parameter | Description | Relevance to Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences intermolecular forces and solubility. |

| Atomic Charges | Partial charge on each atom | Predicts sites for electrophilic and nucleophilic attack. |

These computational approaches, while not replacing experimental work, provide a powerful and complementary means to investigate the chemical world at a level of detail that is often inaccessible through experimentation alone.

Mechanistic Investigations of Biological Interactions and Biochemical Roles of Methyl 5 Methylfurfuryl Disulfide in Non Human and Model Systems

Antioxidant Properties and Mechanisms of Free Radical Scavenging (in vitro/chemical models)

While direct studies on the antioxidant capacity of methyl 5-methylfurfuryl disulfide are limited, the antioxidant properties of related furan (B31954) and sulfur-containing compounds have been investigated, providing insights into its potential activity. The presence of both a furan ring and a disulfide bond suggests that this compound could participate in free radical scavenging reactions.

Furan derivatives, in general, have been shown to possess antioxidant properties. For instance, furan fatty acids are recognized as potent scavengers of hydroxyl radicals (HO•). nih.gov Studies using electron spin resonance (ESR) spin trapping techniques have demonstrated that these compounds can effectively quench hydroxyl radicals at a rate comparable to known antioxidants like dimethylsulfoxide. nih.gov Similarly, 5-hydroxymethylfurfural (B1680220) (5-HMF), another furan derivative formed during the Maillard reaction, has exhibited antioxidant activity by scavenging ABTS and DPPH free radicals in vitro. nih.gov

The disulfide bond in this compound is also a key functional group that can contribute to antioxidant activity. Thiols and disulfides are known to participate in redox reactions, including the scavenging of free radicals. nih.gov The general mechanism involves the donation of a hydrogen atom from a thiol (R-SH) to a radical, or the cleavage of the disulfide bond (RS-SR) to interact with radical species. Although specific data for this compound is not available, the principle of disulfide bonds acting as potential antioxidants is well-established in a variety of organic molecules.

Table 1: Antioxidant Activity of Related Furan Derivatives (in vitro)

| Compound | Assay | Results | Reference |

| Furan Fatty Acids | Hydroxyl Radical Scavenging (ESR) | Potent scavenger, rate constant ~1.7 x 10¹⁰ M⁻¹s⁻¹ | nih.gov |

| 5-Hydroxymethylfurfural (5-HMF) | ABTS Radical Scavenging | Exhibited scavenging activity | nih.gov |

| 5-Hydroxymethylfurfural (5-HMF) | DPPH Radical Scavenging | Exhibited scavenging activity | nih.gov |

Enzymatic Biotransformations and Metabolic Fate in Microbial or Non-Human Animal Models

Studies on the metabolism of sulfur-containing amino acids in rats have shown that these compounds undergo extensive transformations in the liver, involving pathways like transsulfuration. nih.govnih.gov While this provides a general context for sulfur metabolism, it does not directly address the fate of a furan-containing disulfide.

Research on the metabolism of furfural (B47365) in rats has shown that it is primarily oxidized to furoic acid, which is then conjugated with glycine (B1666218) to form furoylglycine, the major urinary metabolite. nih.gov This indicates that the furan ring can be metabolized through oxidation and conjugation pathways. It is plausible that the furan moiety of this compound could undergo similar oxidative transformations. However, the influence of the methyl and disulfide substituents on these metabolic routes remains to be investigated.

Table 2: Metabolism of Precursor Compounds in Animal Models

| Compound | Animal Model | Major Metabolic Pathway | Key Metabolites | Reference |

| Furfural | Rat | Oxidation and Glycine Conjugation | Furoic acid, Furoylglycine | nih.gov |

| Furfuryl Alcohol | Rat | Oxidation to Furoic Acid | Furoic acid | nih.gov |

Interactions with Cellular Components and Macromolecules in Model Systems (e.g., inhibition of specific biochemical reactions in non-human contexts)

The disulfide bond in this compound makes it a candidate for interaction with proteins, particularly through thiol-disulfide exchange reactions with cysteine residues. Studies have shown that volatile disulfide flavor compounds can interact with proteins such as bovine serum albumin (BSA). nih.gov This interaction can lead to the reduction of the disulfide and the formation of a protein-thiol adduct, which can alter the sensory properties of food.

While direct studies on the binding of this compound to specific proteins are scarce, the principle of disulfide-protein interaction is well-documented. For instance, the binding of various small molecules, including those with disulfide bonds, to BSA has been studied to understand their transport and bioavailability. nih.govnih.gov These interactions can be both covalent, through disulfide exchange, and non-covalent. nih.gov

Regarding the inhibition of specific biochemical reactions, there is no direct evidence for this compound. However, other sulfur-containing compounds and furan derivatives have been shown to inhibit enzymes. For example, some compounds are known to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov Whether this compound possesses similar inhibitory properties against tyrosinase or other enzymes requires further investigation.

Table 3: Interaction of Disulfide Compounds with Proteins

| Disulfide Compound | Protein | Type of Interaction | Observed Effect | Reference |

| Various volatile disulfides | Bovine Serum Albumin (BSA) | Disulfide-thiol exchange | Formation of amorphous aggregates | nih.gov |

| Gold(I) bis-N-heterocyclic carbenes | Human Serum Albumin (HSA) | Covalent and non-covalent | Enhanced solubility and modified cytotoxicity | nih.gov |

Role in Flavor Generation Pathways in Biological Systems (e.g., Maillard reaction products in food chemistry models)

This compound is a recognized flavor compound, and its formation is closely linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. nih.govnewfoodmagazine.com This reaction is responsible for the development of a wide array of flavor and aroma compounds, including many sulfur-containing and furan derivatives.

The precursors to this compound are 5-methylfurfural (B50972) and a source of methylthiol. 5-Methylfurfural is formed from the degradation of hexose (B10828440) sugars during the Maillard reaction. thegoodscentscompany.comnih.govwikipedia.org The sulfur component, methylthiol, can be generated from the degradation of sulfur-containing amino acids such as methionine.

The likely formation pathway involves the reaction of 5-methylfurfural with hydrogen sulfide (B99878) to form 5-methylfurfuryl mercaptan, which can then be oxidized to form the symmetrical disulfide or react with methyl mercaptan to form the asymmetrical this compound. The presence of this compound is particularly noted in the aroma of roasted coffee, where it contributes to the characteristic roasty and sulfurous notes. thegoodscentscompany.com

Table 4: Formation of Precursors in Maillard Reaction Models

| Precursor | Formation Pathway | Key Reactants | Reference |

| 5-Methylfurfural | Maillard Reaction/Caramelization | Hexose sugars | thegoodscentscompany.comnih.govwikipedia.org |

| Methyl Mercaptan | Strecker Degradation | Methionine | newfoodmagazine.com |

Biosynthesis and Degradation Processes within Specific Organisms (excluding human metabolic studies)

The specific biosynthetic pathways leading to this compound within organisms are not well-defined. However, the biosynthesis of its precursors, furan derivatives and sulfur compounds, has been studied in various organisms.

Furan derivatives can be synthesized by a variety of organisms. For example, some fungi are known to produce furan fatty acids. sigmaaldrich.com The biosynthesis of sulfur-containing compounds is also a fundamental process in many organisms, including plants and fungi, which can assimilate inorganic sulfate (B86663) and incorporate it into amino acids like cysteine and methionine. genome.jpresearchgate.net These amino acids can then serve as precursors for a wide range of sulfur-containing secondary metabolites. In coffee beans, sulfur compounds are known to develop during the roasting process from precursors present in the green beans. researchgate.net

The degradation of this compound in food systems is likely to occur through thermal processes. The disulfide bond can be susceptible to cleavage at high temperatures, potentially leading to the formation of other volatile sulfur compounds. Furthermore, the furan ring itself can undergo degradation. For instance, the thermal degradation of furfuryl alcohol, a related compound, has been shown to produce furan and 2-methylfuran (B129897). nih.gov The stability of this compound during food processing and storage is an important factor influencing the final flavor profile of the product.

Q & A

Q. How is Methyl 5-methylfurfuryl disulfide structurally characterized in analytical chemistry?

Structural characterization typically involves techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. For example, PubChem provides computed structural data, including InChI keys and IUPAC names, which are critical for unambiguous identification. Gas chromatography-mass spectrometry (GC-MS) is also used to resolve complex mixtures, as demonstrated in studies analyzing byproducts of furan derivatives .

Q. What methodologies are recommended for quantifying this compound in environmental or biological matrices?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard for quantification. The European Food Safety Authority (EFSA) employs the MSDI (Maximized Survey-Derived Intake) approach to assess dietary exposure, ensuring sensitivity to trace levels (e.g., 0.0024 μg/capita/day). Exclusion of patents in SciFinder® searches improves specificity in method validation .

Q. Which databases and search strategies are optimal for literature reviews on this compound?

Systematic reviews should use tailored search strings in PubMed, Web of Science, and SciFinder®, prioritizing CAS registry numbers (e.g., 67-47-0 for 5-HMF derivatives) over chemical names. Boolean operators (AND/OR) refine results, while excluding patents ensures relevance to academic research. EFSA’s methodology emphasizes combining terms like "chem*", "analy*", and "detect*" for comprehensive retrieval .

Advanced Research Questions

Q. How can experimental designs minimize byproduct formation during the synthesis of this compound?

Green synthesis approaches, such as metal catalyst-free reduction of 5-hydroxymethylfurfural (5-HMF), reduce unwanted byproducts like 5-methylfurfuryl alcohol. Electrochemical methods with controlled potentials and pH adjustments limit oligomerization, as shown in studies using acetonitrile extraction and ESI-MS to identify byproducts (e.g., 5,5′-Bis(hydroxymethyl) hydrofuroin) .

Q. What strategies address discrepancies in reported catalytic efficiencies for synthesizing this compound?

Cross-validation using multiple analytical techniques (e.g., GC-MS, HPLC) and replication under standardized conditions (temperature, solvent purity) are critical. Researchers should also evaluate potential confounding variables, such as catalyst size or reaction volume, which may explain divergent results in studies using copper-based catalysts .

Q. How do polysulfide subgroups influence the stability and reactivity of this compound?

Subgroup IIId polysulfides, including methyl furfuryl trisulfide, exhibit distinct reactivity due to sulfur-sulfur bond lability. EFSA’s classification of these compounds as "Class III" (intake below threshold) underscores the importance of evaluating substituent effects on oxidation pathways and thermal degradation .

Q. What toxicological thresholds should guide risk assessment for this compound?

EFSA’s NOAEL (No Observed Adverse Effect Level) framework is recommended, with intake thresholds derived from long-term rodent studies. Conflicting data should be reconciled through meta-analyses that account for study design flaws, such as inadequate sample sizes or unvalidated detection limits .

Methodological Notes

- Systematic Reviews : Use CAS registry numbers in SciFinder® to avoid ambiguities in nomenclature. Exclude patents to focus on peer-reviewed toxicological data .

- Analytical Validation : Combine LC-MS with NMR for structural confirmation, particularly when identifying low-abundance byproducts .

- Synthesis Optimization : Prioritize electrochemical or enzymatic methods to enhance selectivity and reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.